2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride
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Overview
Description
2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride is a chemical compound that belongs to the class of heterocyclic compounds These compounds are characterized by a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur The specific structure of this compound includes a pyrazole ring fused with a pyridine ring, making it a bicyclic system
Preparation Methods
The synthesis of 2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, which affords the tetrahydropyrazolo[1,5-a]pyridine derivatives . Another approach is the hydrogenation of pyrazolo[1,5-a]pyridines, which can be further modified to introduce various functional groups . Industrial production methods often involve these synthetic routes but are optimized for large-scale production, ensuring cost-efficiency and high yield.
Chemical Reactions Analysis
2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace hydrogen atoms in the compound.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures or fused systems.
Scientific Research Applications
2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride involves its interaction with specific molecular targets. For instance, in antiviral research, it acts as a core protein allosteric modulator, inhibiting the replication of hepatitis B virus by binding to the core protein and preventing its proper assembly . This interaction disrupts the viral life cycle, leading to a reduction in viral load.
Comparison with Similar Compounds
Similar compounds to 2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride include:
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share a similar bicyclic structure and are used in similar applications.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: These compounds have additional substituents on the pyrazole ring, which can enhance their biological activity.
1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-5-(methyl(prop-2-yn-1-yl)amino)-1H-pyrazole-4-carbonitrile: This compound is used as an herbicide and shares a similar core structure.
The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C8H15Cl2N3O |
---|---|
Molecular Weight |
240.13 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride |
InChI |
InChI=1S/C8H13N3O.2ClH/c12-4-3-11-8-1-2-9-5-7(8)6-10-11;;/h6,9,12H,1-5H2;2*1H |
InChI Key |
LVCILDASZGWIAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1N(N=C2)CCO.Cl.Cl |
Origin of Product |
United States |
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